
3-甲基戊酸
描述
3-Methylvaleric acid, also known as 3-Methylpentanoic acid , is an organic compound with the molecular formula C6H12O2 . It is a flavouring ingredient and has a molecular weight of 116.16 .
Molecular Structure Analysis
The linear formula of 3-Methylvaleric acid is CH3CH2CH(CH3)CH2CO2H . The structure consists of a pentanoic acid chain with a methyl group attached to the third carbon atom .Physical And Chemical Properties Analysis
3-Methylvaleric acid is a liquid at room temperature . It has a refractive index of 1.416 , a boiling point of 196-198 °C , and a density of 0.93 g/mL at 25 °C .科学研究应用
食品科学应用:3-甲基戊酸在食品行业中因其香气特性而被使用。陈海涛(2010)发现,包括3-甲基戊酸在内的甲基戊酸的香气强度根据甲基基团的位置而异,影响它们在食品调味中的应用 (Chen Hai-tao, 2010)。
代谢研究:像3-甲基戊酸这样的支链脂肪酸的代谢一直是研究的课题。Stokke(1969)讨论了豚鼠肾脏切片中3,6-二甲基辛酸的降解过程,其中包括α-氧化生成2,5-二甲基庚酸,然后进行β-氧化生成3-甲基戊酸 (O. Stokke, 1969)。
微生物降解:Lau、Gibson和Fall(1980)研究了各种细菌对3-甲基戊酸的生物降解性,发现大多数经过测试的细菌无法同化3-甲基戊酸,但一些菌株展现出独特的代谢策略来降解它 (E. Lau, K. Gibson, R. Fall, 1980)。
生物活性化合物的合成:Schmidt、Kroner和Griesser(1989)展示了从2-乙酰氧基-3-甲基戊酸合成受保护的异亮氨酸和异斯他汀衍生物,说明了它在创造生物活性分子中的实用性 (U. Schmidt, M. Kroner, H. Griesser, 1989)。
医学研究:Dygos等人(1977)探讨了5-芳基-3-甲基戊酸衍生物的降血脂活性,发现其中一些对降低血清胆固醇和甘油三酯水平具有强效作用 (J. H. Dygos, C. Jett, L. Chinn, J. Miller, 1977)。
杀虫应用:刘、周和刘(2013)确定了3-甲基戊酸作为缬草根精油中的活性杀虫成分,对书虱具有有效作用 (Xin Chao Liu, Ligang Zhou, Z. Liu, 2013)。
疾病中的代谢产物分析:Mamer和Reimer(1992)分析了3-甲基戊酸及其代谢产物在枫糖尿病患者中的作用,为氨基酸代谢紊乱提供了见解 (O. Mamer, M. L. Reimer, 1992)。
安全和危害
作用机制
Target of Action
3-Methylvaleric acid, also known as 3-Methylpentanoic acid, is a methyl-branched fatty acid It has been found to enhance intracellular camp accumulation and cre-luciferase activity in cho-k1 cells and hek293 cells .
Mode of Action
The enhancement of intracellular camp accumulation suggests that it may interact with cellular targets to modulate camp levels, which can have various downstream effects, including the activation of protein kinase a (pka), regulation of gene expression, and modulation of ion channels .
Biochemical Pathways
The specific biochemical pathways affected by 3-Methylvaleric acid are not clearly defined in the available literature. As a fatty acid, it may be involved in fatty acid metabolism. Its effect on cAMP levels suggests it may influence pathways regulated by cAMP, such as the PKA pathway .
Pharmacokinetics
Its metabolism and excretion would be expected to follow the typical pathways for fatty acids, which generally involve beta-oxidation in the mitochondria .
Result of Action
Its ability to enhance intracellular camp accumulation suggests it may have a variety of potential effects, given the wide range of cellular processes regulated by camp .
属性
IUPAC Name |
3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDLTISMCAULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861716 | |
| Record name | Pentanoic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
sour, herbaceous, slightly green odour | |
| Record name | 3-Methylpentanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196.00 to 198.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylpentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.925-0.931 (20°/20°) | |
| Record name | 3-Methylpentanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/422/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methylvaleric acid | |
CAS RN |
105-43-1 | |
| Record name | 3-Methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FS4Y39LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylpentanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-methylpentanoic acid?
A1: The molecular formula of 3-methylpentanoic acid is C6H12O2, and its molecular weight is 116.16 g/mol.
Q2: What are the key aroma characteristics of 3-methylpentanoic acid?
A2: 3-Methylpentanoic acid possesses a distinct aroma profile, often described as pungent and cheesy. Studies have shown that the position of the methyl group in methylvaleric acid isomers significantly influences aroma intensity. [] For instance, 4-methylvaleric acid exhibits the strongest aroma, followed by 3-methylpentanoic acid, and lastly, 2-methylvaleric acid. []
Q3: How does the aroma of 3-methylpentanoic acid contribute to the flavor of tobacco?
A3: 3-Methylpentanoic acid is a key aroma component found in Oriental and burley tobaccos. [, ] Its presence, along with isovaleric acid, contributes to the unique aroma profile of these tobacco types. [] Interestingly, 3-methylvaleric acid is absent in Virginia tobaccos, making it a potential chemical marker for distinguishing between these tobacco varieties. []
Q4: How does 3-methylpentanoic acid impact insects?
A4: Research indicates that 3-methylpentanoic acid possesses both contact and fumigant toxicity against booklice (Liposcelis bostrychophila). [] In contact toxicity studies, 3-methylpentanoic acid demonstrated an LC50 value of 210.69 μg/cm2. [] Furthermore, its fumigant toxicity, with an LC50 of 5.53 mg/L, highlights its potential as a natural fumigant for controlling stored grain insects. []
Q5: Does 3-methylpentanoic acid show nematicidal activity?
A5: Yes, studies on the essential oil of Valeriana amurensis roots, which contains 3-methylpentanoic acid as a major component (7.3%), have shown nematicidal activity against cereal cyst nematodes (Heterodera avenae). [] While the essential oil itself had an LC50 of 311.6 μg/mL, isolated 3-methylpentanoic acid showed an LC50 of 683.8 μg/mL against H. avenae. []
Q6: What role does 3-methylpentanoic acid play in the biosynthesis of sucrose esters in tobacco plants?
A6: Research suggests that 3-methylpentanoic acid, along with other branched-chain fatty acids like 2- and 3-methylbutyric acid, are incorporated as acyl moieties in sucrose esters found in the trichome secretions of tobacco plants. [, ] These sucrose esters, particularly 6-O-acetyl-2,3,4-tri-O-acyl-α-D-glucopyranosyl-β-D-fructofuranosides, contribute significantly to the surface chemistry of the plant. [] Isotopic labeling studies indicate that the 3-methylvaleryl group in these esters originates from the threonine pathway of branched-chain amino acid metabolism. []
Q7: Can 3-methylpentanoic acid be incorporated into larger molecules with biological activity?
A7: Yes, 3-methylpentanoic acid is a building block for various natural products. For example, it is a component of bursaphelocides A and B, two novel nematicidal cyclodepsipeptides isolated from the fungus Mycelia sterilia. [, ] In these compounds, 3-methylpentanoic acid exists as 2-hydroxy-3-methylpentanoic acid. [, ] This highlights the potential of 3-methylpentanoic acid and its derivatives as starting materials for developing new bioactive compounds.
Q8: What are the implications of 3-methylpentanoic acid in human health?
A8: While 3-methylpentanoic acid itself doesn't have a direct therapeutic role, its presence in urine can serve as a functional biomarker for B-group vitamin status. [] Elevated levels of branched-chain 2-oxo acids, including 3-methylpentanoic acid's corresponding 2-oxo acid (2-oxo-3-methylpentanoic acid), indicate potential deficiencies in B-group vitamins, essential for branched-chain amino acid catabolism. []
Q9: Can 3-methylpentanoic acid be synthesized chemically?
A9: Yes, 3-methylpentanoic acid can be chemically synthesized. One method involves the alkylation and subsequent decarboxylation of ethyl sec-butylmalonate. [] This approach provides a controlled route to obtain the desired compound.
Q10: Are there any alternative synthetic routes to 3-methylpentanoic acid derivatives?
A10: Yes, modified synthetic strategies can yield specific 3-methylpentanoic acid derivatives. For instance, starting with ethyl cyanoacetate and employing a series of reactions like alkylation, condensation, hydrolysis, and Grignard reaction leads to the formation of 3-benzyl-3-methylpentanoic acid. [] This demonstrates the versatility in synthesizing tailored 3-methylpentanoic acid analogs.
Q11: How is 3-methylpentanoic acid used in material science?
A11: 3-methylpentanoic acid serves as a chiral building block for synthesizing side-chain ferroelectric liquid crystalline polymers. [] The incorporation of (2S, 3S)-2-chloro-3-methylpentanoate into polymer structures influences their phase behavior, thermal stability, and optical properties. [] This highlights its potential in developing advanced materials with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






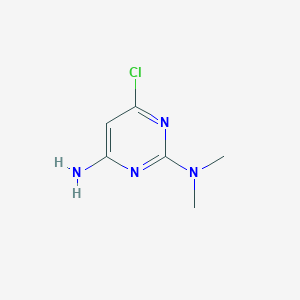
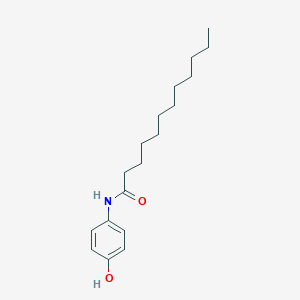
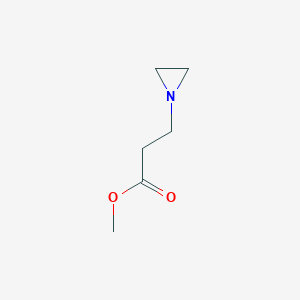
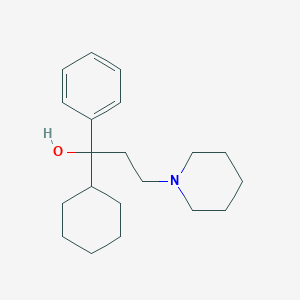
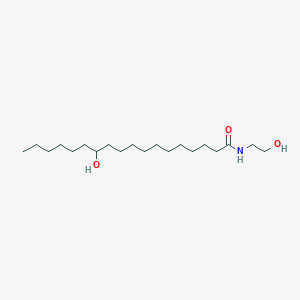

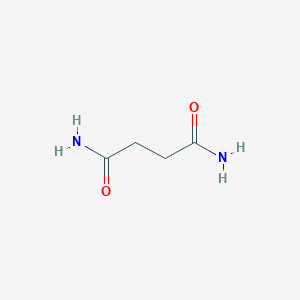



![(5R,8S,9S,10S,13R,14S,16R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B89743.png)